2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mixanpril is a lipophilic prodrug of RB 105, designed to inhibit both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition is of therapeutic interest in the treatment of hypertension, as it combines the hypotensive effects of ACE inhibition with the diuretic and natriuretic effects of NEP inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mixanpril is synthesized from RB 105, which is chemically known as N-[(2S,3R)-2-mercaptomethyl-1-oxo-3-phenylbutyl]-(S)-alanine. The synthesis involves the preparation of RB 105 followed by its conversion into the lipophilic prodrug Mixanpril. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Mixanpril involves large-scale synthesis of RB 105, followed by its conversion into Mixanpril. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production methods are designed to be cost-effective and scalable to meet the demands of clinical investigations .
Analyse Chemischer Reaktionen
Types of Reactions
Mixanpril undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Mixanpril may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Mixanpril has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and to develop new inhibitors with improved efficacy.
Biology: Investigated for its effects on various biological pathways, particularly those involving ACE and NEP.
Medicine: Explored as a potential therapeutic agent for hypertension and related cardiovascular conditions.
Wirkmechanismus
Mixanpril exerts its effects by inhibiting both ACE and NEP. ACE inhibition prevents the formation of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. NEP inhibition prevents the breakdown of atrial natriuretic peptide (ANP), leading to increased diuresis and natriuresis. The combined effect of these actions results in a significant reduction in blood pressure and improved fluid balance .
Vergleich Mit ähnlichen Verbindungen
Mixanpril is unique in its dual inhibition of ACE and NEP. Similar compounds include:
Omapatrilat: Another dual ACE/NEP inhibitor, but with different pharmacokinetic properties.
Candoxatril: A selective NEP inhibitor.
Enalapril: A selective ACE inhibitor.
Compared to these compounds, Mixanpril offers the advantage of combined hypotensive and diuretic effects, making it a promising candidate for the treatment of hypertension .
Eigenschaften
Molekularformel |
C21H23NO4S |
---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
2-[[2-(benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H23NO4S/c1-14(16-9-5-3-6-10-16)18(19(23)22-15(2)20(24)25)13-27-21(26)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
GKYIONYOYVKKQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.